REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH:7]([OH:8])[CH2:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.Cl[C:17]([O:19][CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:18]>ClCCl>[CH2:20]([O:19][C:17]([N:3]1[CH2:4][CH2:5][CH2:6][CH:7]([OH:8])[CH:2]1[CH3:1])=[O:18])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CC1NCCCC1O
|
Name
|
|
Quantity
|
2.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9.8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
WAIT
|
Details
|
the stirring was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with flash column chromatography on silica gel (Eluent: Heptane/ethyl acetate 0 to 30)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1C(C(CCC1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 800 mg | |
YIELD: PERCENTYIELD | 34.8% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |